1-Methyl-2-phenylpiperidin-4-amine
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Overview
Description
1-Methyl-2-phenylpiperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 1-Methyl-2-phenylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylsilane with an imine, followed by cyclization and reduction, can yield piperidine derivatives . Industrial production methods often involve multi-step processes that ensure high yield and purity, utilizing catalysts and optimized reaction conditions .
Chemical Reactions Analysis
1-Methyl-2-phenylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-2-phenylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenylpiperidin-4-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-2-phenylpiperidin-4-amine can be compared to other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Methylphenidate: A stimulant used in the treatment of ADHD, acting as a norepinephrine and dopamine reuptake inhibitor.
Vinblastine: An antineoplastic agent that inhibits mitosis.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methyl-2-phenylpiperidin-4-amine |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-11(13)9-12(14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3 |
InChI Key |
IKHIBKMYECYOPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1C2=CC=CC=C2)N |
Origin of Product |
United States |
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